Ethyl 2-methoxy-4,6-dimethylnicotinate
Overview
Description
Ethyl 2-methoxy-4,6-dimethylnicotinate is an organic compound with the molecular formula C11H15NO3 It is a derivative of nicotinic acid and is characterized by the presence of ethyl, methoxy, and dimethyl groups attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-4,6-dimethylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Williamson ether synthesis, where 2-methoxy-4,6-dimethylnicotinic acid is first converted to its corresponding alkoxide, which then reacts with ethyl halide to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ethyl iodide (EtI).
Major Products Formed
Oxidation: Formation of 2-methoxy-4,6-dimethylnicotinic acid.
Reduction: Formation of 2-methoxy-4,6-dimethylnicotinol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methoxy-4,6-dimethylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-4,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 2-methoxy-4,6-dimethylnicotinate can be compared with other similar compounds such as:
Ethyl 2,4-dimethylnicotinate: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
Ethyl 2-methoxy-4,6-dichloronicotinate:
Ethyl 2-methoxy-4,6-dimethylbenzoate: Similar structure but with a benzoate core instead of a nicotinate core, affecting its chemical behavior and uses
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 2-methoxy-4,6-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-5-15-11(13)9-7(2)6-8(3)12-10(9)14-4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRMWBOVHQQDLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448424 | |
Record name | ethyl 2-methoxy-4,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112463-87-3 | |
Record name | ethyl 2-methoxy-4,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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